N-(3-fluorophenyl)-2-phenoxypropanamide

Description

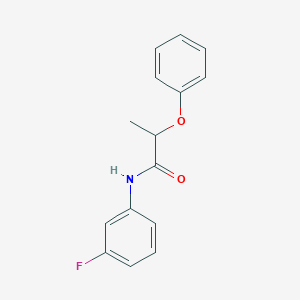

N-(3-Fluorophenyl)-2-phenoxypropanamide is a fluorinated aromatic amide characterized by a propanamide backbone substituted with a phenoxy group at the C2 position and a 3-fluorophenyl moiety attached to the amide nitrogen. Fluorinated aromatic compounds are widely studied for their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts due to fluorine’s electronegativity and small atomic radius . The phenoxy group may contribute to lipophilicity, influencing membrane permeability and target binding .

Properties

Molecular Formula |

C15H14FNO2 |

|---|---|

Molecular Weight |

259.27g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C15H14FNO2/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,1H3,(H,17,18) |

InChI Key |

XJLKOVUZFWZAMU-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- In contrast, amino-substituted analogs () prioritize hydrogen bonding.

- Heterocyclic Additions : Furan or morpholine moieties () enhance solubility and modulate electronic properties, affecting biological activity.

Antimicrobial Activity

N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives () demonstrated moderate to strong antibacterial and antifungal activity. The morpholine and furan groups likely improved solubility, enabling interactions with microbial enzymes. However, the simpler this compound may exhibit reduced potency due to the absence of these polar groups.

Herbicidal Activity

N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)phenyl)-2-phenoxypropanamide () showed >90% herbicidal efficacy against dicotyledonous weeds. The trifluoromethyl and dichloro substituents enhanced electron-withdrawing effects, critical for disrupting plant photosynthesis. The 3-fluoro analog may exhibit weaker activity unless paired with additional electron-deficient groups.

Pharmacological and Agrochemical Relevance

- Pharmaceutical Potential: Fluorinated propanamides like 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride () are explored for CNS drug development due to blood-brain barrier permeability. The 3-fluorophenyl group in the target compound may similarly enhance CNS uptake.

- Agrochemical Applications: The phenoxypropanamide scaffold is a hallmark of herbicidal agents (), with fluorine often improving environmental persistence. However, substitution patterns must balance efficacy and ecological safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.